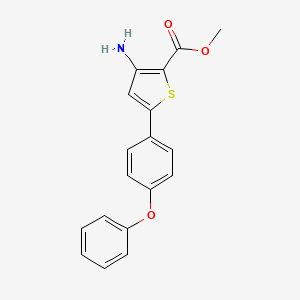

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 3-amino substituent, a methyl ester group at position 2, and a 4-phenoxyphenyl moiety at position 3. This structure positions it as a key intermediate in synthesizing pharmacologically active molecules, particularly thieno[3,2-d]pyrimidinones, which are explored for anticancer, antimicrobial, and antiplasmodial applications .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-21-18(20)17-15(19)11-16(23-17)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-11H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGNAANAWBYEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.

Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester group can be reduced to form alcohols.

Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C18H15NO3S and a molecular weight of approximately 325.39 g/mol. It features a thiophene ring with an amino group and a phenoxyphenyl moiety. The compound is used in various applications, especially in scientific research .

Applications

This compound has potential applications in pharmaceutical development as a lead compound in drug discovery. Researchers have explored its use in various fields, including:

- Pharmaceutical Development This compound is a key intermediate in synthesizing novel pharmaceuticals, specifically for anti-inflammatory and analgesic drugs .

- Organic Synthesis It participates in different organic synthesis processes, enabling chemists to efficiently create complex molecules, which is essential in materials science and nanotechnology .

- Biological Research Researchers use the compound to study its effects on biological systems, helping to understand disease mechanisms and potential therapeutic targets .

- Agrochemical Formulations It is explored for potential applications in agrochemicals, contributing to developing more effective pesticides and herbicides .

- Material Science The compound is investigated for its properties in creating advanced materials like conductive polymers, which have applications in electronics and energy storage .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyphenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives with varying substituents at position 5 exhibit distinct physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Comparative Analysis of Methyl 3-amino-5-(aryl)thiophene-2-carboxylate Derivatives

Key Findings:

Electronic Effects :

- Electron-donating groups (e.g., methoxy) increase solubility but may reduce electrophilic reactivity .

- Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in cyclization and nucleophilic substitution reactions .

Synthetic Flexibility :

- Pd-catalyzed cross-coupling (e.g., Suzuki) allows for diverse aryl group introductions .

- Microwave-assisted condensation (e.g., with DMF-DMA) improves reaction efficiency .

Biological Relevance: 4-Chlorophenyl and pyridinyl derivatives show promise in antimicrobial and anticancer research due to improved target binding . Phenoxyphenyl and benzyloxy variants exhibit enhanced pharmacokinetic profiles in preclinical models .

Industrial Applications :

- Chlorophenyl and nitro-substituted compounds are utilized in dyes and explosives, highlighting their versatility .

Biological Activity

Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its unique structural features that confer significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 325.39 g/mol. The structure includes an amino group, a phenoxyphenyl moiety, and a carboxylate ester group, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly carbonic anhydrase (CA-II). Studies indicate that derivatives of thiophene compounds exhibit selective inhibition against CA-II, with IC50 values ranging from 12.1 to 53.6 µM, indicating moderate to high inhibitory activity .

- Hypoxia-Inducible Factor (HIF) Activation : Research has demonstrated that thiophene derivatives can stabilize HIF under hypoxic conditions, which is crucial for cellular adaptation to low oxygen levels. Compounds structurally similar to this compound have been shown to activate HIF pathways effectively .

- Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against clinically relevant strains. For instance, related compounds have demonstrated effective inhibition against penicillin-resistant strains of Streptococcus pneumoniae at low micromolar concentrations .

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | IC50: 12.1 - 53.6 µM | |

| HIF Stabilization | Enhanced HIF activity | |

| Antibacterial Activity | Effective against S. pneumoniae |

Study on Enzyme Inhibition

In a study evaluating the inhibitory effects on carbonic anhydrase II (CA-II), various thiophene derivatives were synthesized and tested. This compound was included in the series, showing promising results in inhibiting enzyme activity through interactions with active site residues .

Research on HIF Activation

Another investigation focused on the activation of HIF under hypoxic conditions using thiophene derivatives. The results indicated that certain structural modifications could enhance HIF stabilization, suggesting potential therapeutic applications in cancer treatment where hypoxia is prevalent .

Applications in Pharmaceutical Research

Given its biological activities, this compound is being explored for various pharmaceutical applications:

- Anticancer Agents : Due to its ability to stabilize HIF and inhibit critical enzymes involved in tumor growth, this compound is a candidate for developing novel anticancer therapies.

- Antimicrobial Agents : The antibacterial properties observed suggest potential use in treating infections caused by resistant bacterial strains.

- Organic Electronics : Beyond biological applications, the compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via a multi-step route starting from 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid. Key steps include:

- Esterification : Reacting the carboxylic acid with methanol or ethanol in the presence of HCl under reflux, yielding the ester derivative. Yields range from 66% to 84% depending on substituents .

- Functionalization : Subsequent reactions (e.g., thiophosgene treatment) introduce isothiocyanate groups, enabling coupling with sulfonamides or other nucleophiles .

- Characterization : Intermediates are validated via H NMR (e.g., δ 3.71–3.84 ppm for methyl ester protons), C NMR, and mass spectrometry (e.g., molecular ion peaks at m/z 268–387). Elemental analysis and IR spectroscopy confirm functional groups like NH (δ 6.61 ppm, DO-exchangeable) .

Q. How are purity and structural integrity ensured during synthesis?

- Chromatography : Flash chromatography with ethyl acetate/petroleum ether (2:8 v/v) is standard for purification .

- Recrystallization : Ethanol or dioxane is used for recrystallization to achieve ≥98% purity (HPLC) .

- Spectral Assignments : Discrepancies in NMR signals (e.g., aromatic proton multiplet at δ 7.02–7.21 ppm vs. δ 7.27–7.63 ppm) are resolved by comparing coupling constants () and solvent effects (DMSO vs. CDCl) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for thiophene-2-carboxylate derivatives?

- Solvent Effects : Proton chemical shifts vary significantly between DMSO and CDCl. For example, NH protons appear at δ 5.48 ppm in CDCl but δ 6.61 ppm in DMSO due to hydrogen bonding .

- Microwave-Assisted Synthesis : Forced microwave irradiation reduces side reactions (e.g., isomerization) and improves signal clarity in H NMR by minimizing byproducts .

- DFT Calculations : Computational studies correlate observed C NMR shifts (e.g., δ 166.6 ppm for carbonyl carbons) with electron density distributions, resolving ambiguities in substituent effects .

Q. How can reaction conditions be optimized to enhance yield in derivative synthesis?

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., with 4-methoxycarbonylphenylboronic acid) achieves 55% yield in Suzuki-Miyaura reactions when using deactivated silica gel with triethylamine .

- Temperature Control : Reflux in dry chloroform for 6 h maximizes thiophosgene reactivity, avoiding premature decomposition .

- Solvent Selection : DMF facilitates sulfonamide coupling under reflux (5 h), while ethanol/water mixtures improve recrystallization efficiency .

Q. What methodologies validate the biological activity of thiophene-2-carboxylate derivatives?

- Antimicrotubule Assays : Derivatives like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate are screened for tubulin polymerization inhibition via fluorescence-based assays (IC values <10 µM) .

- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., 4-Cl, 4-F) enhance bioactivity by modulating electron density at the thiophene core, verified via Hammett plots .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) correlate IC values with logP (e.g., XlogP = 4) to assess membrane permeability .

Data Contradiction Analysis

Q. How are conflicting reports about regioselectivity in thiophene functionalization addressed?

- Isomeric Control : Microwave irradiation forces regioselective cyclization (e.g., Scheme 2 in ), avoiding competing pathways observed in conventional heating.

- X-ray Crystallography : Single-crystal analysis of derivatives (e.g., ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate) confirms substitution patterns, resolving ambiguities from NMR alone .

Q. What explains variations in reported melting points for similar derivatives?

- Polymorphism : Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate exhibits mp 164–166°C vs. 134–136°C for the 4-Cl analog due to differences in crystal packing .

- Solvent Traces : Residual DMF or chloroform in recrystallized products lowers observed melting points, necessitating rigorous drying under vacuum .

Methodological Recommendations

- Purification : Use gradient flash chromatography (ethyl acetate/petroleum ether) for polar derivatives .

- Characterization : Always report solvent and temperature for NMR data to aid cross-study comparisons .

- Safety : Follow OSHA guidelines for handling thiophosgene (toxic, lachrymatory) and use fume hoods for Pd-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.